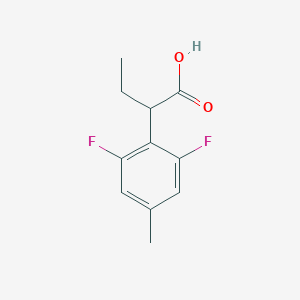
2-(3-Methylpyrrolidin-1-yl)ethane-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylpyrrolidin-1-yl)ethane-1-sulfonamide is a chemical compound with the molecular formula C7H16N2O2S It is characterized by the presence of a pyrrolidine ring, a sulfonamide group, and an ethane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyrrolidin-1-yl)ethane-1-sulfonamide typically involves the reaction of 3-methylpyrrolidine with ethane-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and flow rates. The use of continuous flow technology enhances the efficiency and scalability of the production process, making it suitable for large-scale manufacturing.
化学反应分析
Types of Reactions
2-(3-Methylpyrrolidin-1-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(3-Methylpyrrolidin-1-yl)ethane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(3-Methylpyrrolidin-1-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. Additionally, the pyrrolidine ring can interact with receptors and ion channels, modulating their activity and affecting cellular functions.
相似化合物的比较
Similar Compounds
2-(3-Methylpyrrolidin-1-yl)ethan-1-amine: Similar structure but lacks the sulfonamide group.
N-Methylpyrrolidine: Contains the pyrrolidine ring but lacks the ethane chain and sulfonamide group.
Ethane-1-sulfonamide: Contains the sulfonamide group but lacks the pyrrolidine ring.
Uniqueness
2-(3-Methylpyrrolidin-1-yl)ethane-1-sulfonamide is unique due to the combination of the pyrrolidine ring and the sulfonamide group, which imparts distinct chemical and biological properties
属性
分子式 |
C7H16N2O2S |
|---|---|
分子量 |
192.28 g/mol |
IUPAC 名称 |
2-(3-methylpyrrolidin-1-yl)ethanesulfonamide |
InChI |
InChI=1S/C7H16N2O2S/c1-7-2-3-9(6-7)4-5-12(8,10)11/h7H,2-6H2,1H3,(H2,8,10,11) |
InChI 键 |
ZMOCEIDFYGXTDD-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(C1)CCS(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


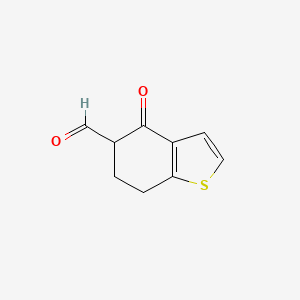
![2-[(Dimethylamino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B15239675.png)
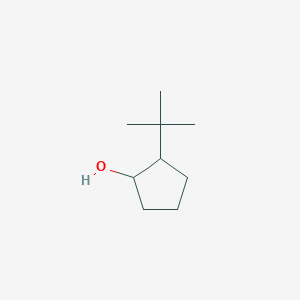
![4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15239698.png)
![1-[(2,2-Dimethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15239700.png)
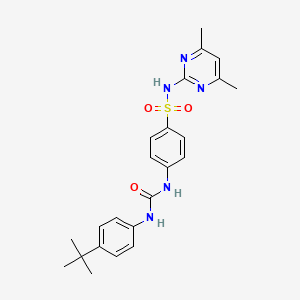
![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B15239711.png)



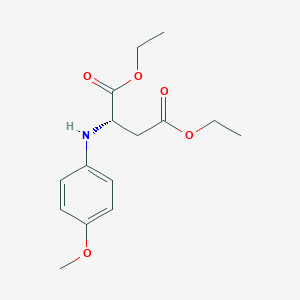

![6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione](/img/structure/B15239758.png)
